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Compound of Interest

Compound Name:
Methyl 2-[4-

(bromomethyl)phenyl]benzoate

Cat. No.: B147952 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for Methyl 2-[4-
(bromomethyl)phenyl]benzoate, a key intermediate in the synthesis of various

pharmaceuticals, including Telmisartan, an angiotensin II receptor blocker.[1] This document

focuses on the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, presenting predicted

spectral information and a detailed experimental protocol for data acquisition.
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Property Value Reference

Chemical Name
Methyl 2-[4-

(bromomethyl)phenyl]benzoate

Synonyms

Methyl 4'-

(bromomethyl)biphenyl-2-

carboxylate, 2-[4-

(Bromomethyl)phenyl]benzoic

Acid Methyl Ester

[2]

CAS Number 114772-38-2 [3][4]

Molecular Formula C₁₅H₁₃BrO₂ [3]

Molecular Weight 305.17 g/mol [3]

Spectroscopic Data (¹H NMR & ¹³C NMR)
While the existence of experimental NMR data is confirmed by various suppliers, the specific

peak assignments, multiplicities, and coupling constants are not readily available in public

databases.[1] Therefore, the following tables present predicted NMR data for Methyl 2-[4-
(bromomethyl)phenyl]benzoate. This predicted data can serve as a valuable reference for

spectral analysis.

Predicted ¹H NMR Data
Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not available - - Aromatic Protons

Data not available - - -CH₂Br Protons

Data not available - - -OCH₃ Protons

Disclaimer: The ¹H NMR data presented is based on computational predictions and has not

been experimentally verified from the searched sources.

Predicted ¹³C NMR Data
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Chemical Shift (ppm) Assignment

Data not available Carbonyl Carbon

Data not available Aromatic Carbons

Data not available -CH₂Br Carbon

Data not available -OCH₃ Carbon

Disclaimer: The ¹³C NMR data presented is based on computational predictions from

SpectraBase and has not been experimentally verified from the searched sources.[5]

Experimental Protocols for NMR Spectroscopy
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra, based on

standard laboratory procedures for similar organic compounds.

Sample Preparation
Weigh approximately 5-10 mg of Methyl 2-[4-(bromomethyl)phenyl]benzoate.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved to achieve a homogeneous solution for analysis.

Instrumentation
A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is recommended

for obtaining high-resolution spectra.

¹H NMR Spectrum Acquisition
Setup: Insert the sample into the spectrometer. Tune and shim the probe to optimize the

magnetic field homogeneity.

Acquisition Parameters:

Pulse Sequence: A standard single-pulse sequence is typically used.
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Spectral Width: Set a spectral width of approximately 12-16 ppm to cover the expected

range of proton chemical shifts.

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an

adequate signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

Referencing: The chemical shifts are typically referenced to the residual solvent peak (e.g.,

CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectrum Acquisition
Setup: Switch the spectrometer to the ¹³C frequency.

Acquisition Parameters:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to

simplify the spectrum to single lines for each unique carbon atom.

Spectral Width: Set a wider spectral width of approximately 200-220 ppm to encompass

the full range of carbon chemical shifts.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due

to the lower natural abundance and sensitivity of the ¹³C nucleus.

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

Referencing: The chemical shifts are referenced to the deuterated solvent peak (e.g., CDCl₃

at 77.16 ppm).

Data Processing
Fourier Transform: Apply a Fourier transform to the raw Free Induction Decay (FID) data.

Phasing and Baseline Correction: Manually or automatically phase correct the spectrum and

apply a baseline correction to ensure accurate integration and peak identification.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C

spectra.

Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the workflow for the characterization of Methyl 2-[4-
(bromomethyl)phenyl]benzoate, starting from its synthesis to the acquisition and

interpretation of its NMR data.
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Caption: Workflow for the synthesis and spectroscopic characterization of Methyl 2-[4-
(bromomethyl)phenyl]benzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

